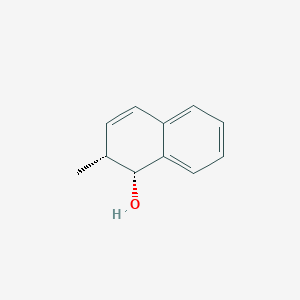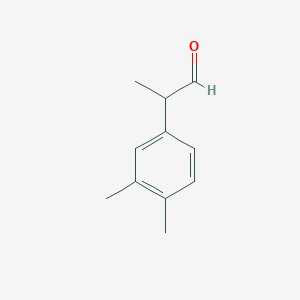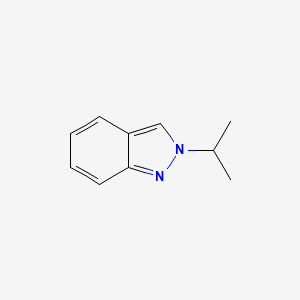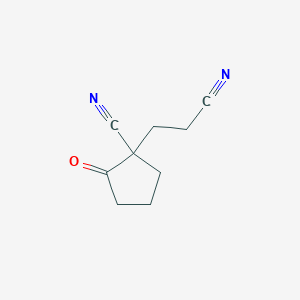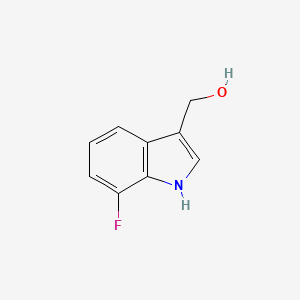
Isoquinoline-2(1H)-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline-2(1H)-carbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoquinoline-2(1H)-carbaldehyde can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. These methods aim to maximize yield and minimize reaction time and costs. The use of microwave irradiation and metal catalysts such as palladium and copper are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline-2(1H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-2-carboxylic acid.
Reduction: Reduction reactions can convert it into isoquinoline-2-methanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include isoquinoline-2-carboxylic acid, isoquinoline-2-methanol, and various substituted isoquinoline derivatives .
Applications De Recherche Scientifique
Isoquinoline-2(1H)-carbaldehyde has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of isoquinoline-2(1H)-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. It can act as an inhibitor of enzymes and receptors, modulating various biochemical processes. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparaison Avec Des Composés Similaires
Isoquinoline-2(1H)-carbaldehyde can be compared with other similar compounds such as isoquinoline-2-carboxamide and isoquinoline-2-methanol. While these compounds share a common isoquinoline core, they differ in their functional groups and biological activities . This compound is unique due to its aldehyde functional group, which allows it to undergo specific reactions and exhibit distinct biological properties .
List of Similar Compounds
- Isoquinoline-2-carboxamide
- Isoquinoline-2-methanol
- 3,4-dihydroisoquinoline-2(1H)-carboxamide
Propriétés
Numéro CAS |
208348-23-6 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-6,8H,7H2 |
Clé InChI |
RKIQWXMIFPFQFP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C=CN1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


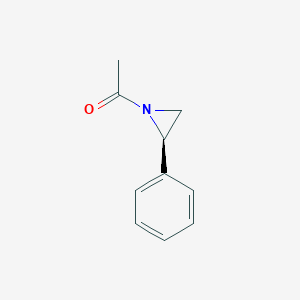
![Cyclopenta[b]indole](/img/structure/B15071945.png)
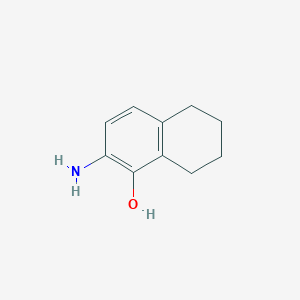
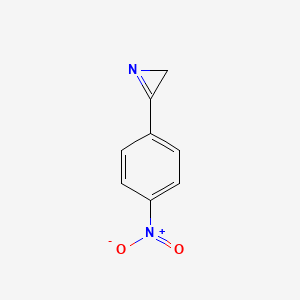
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
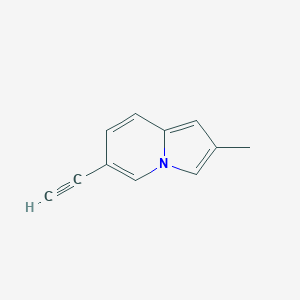
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)

